molecular formula C21H24N2O5 B10973052 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,4-dimethoxyphenyl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,4-dimethoxyphenyl)methanone

Cat. No.: B10973052
M. Wt: 384.4 g/mol
InChI Key: CBBTXTKSUFAKKG-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone: is a complex organic compound with a unique structure that includes a benzodioxole ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of Benzodioxole Intermediate

      Reagents: Catechol, formaldehyde

      Conditions: Acidic medium, reflux

      Reaction: Formation of 1,3-benzodioxole through cyclization

  • Step 2: Preparation of Piperazine Intermediate

      Reagents: Ethylenediamine, diethylene glycol

      Conditions: Basic medium, elevated temperature

      Reaction: Formation of piperazine ring through cyclization

  • Step 3: Coupling of Intermediates

      Reagents: Benzodioxole intermediate, piperazine intermediate, 2,4-dimethoxybenzoyl chloride

      Conditions: Anhydrous conditions, inert atmosphere

      Reaction: Formation of the final product through nucleophilic substitution

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially forming secondary amines.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions

    Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., AlCl₃)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Secondary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring may facilitate binding to aromatic residues, while the piperazine ring can interact with amine-binding sites. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone stands out due to its specific substitution pattern on the benzodioxole and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H24N2O5/c1-25-16-4-5-17(19(12-16)26-2)21(24)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3

InChI Key

CBBTXTKSUFAKKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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